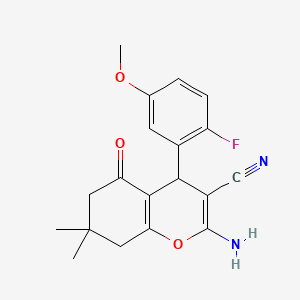

2-amino-4-(2-fluoro-5-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

描述

This compound belongs to the 4-aryl-4H-chromene family, characterized by a bicyclic chromene core fused with a cyclohexenone ring and substituted with a 2-fluoro-5-methoxyphenyl group at the 4-position. The presence of electron-withdrawing (fluoro) and electron-donating (methoxy) substituents on the aryl ring distinguishes it from other derivatives. Chromene derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The 7,7-dimethyl groups enhance steric stability, while the nitrile and amino groups contribute to hydrogen-bonding interactions, influencing crystallinity and solubility .

属性

IUPAC Name |

2-amino-4-(2-fluoro-5-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O3/c1-19(2)7-14(23)17-15(8-19)25-18(22)12(9-21)16(17)11-6-10(24-3)4-5-13(11)20/h4-6,16H,7-8,22H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXWYIIUNPMPIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)OC)F)C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-amino-4-(2-fluoro-5-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a member of the chromene class of compounds known for their diverse biological activities, particularly in cancer therapy. This article summarizes the biological activity of this compound based on various studies, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 342.37 g/mol. It features a chromene core substituted with an amino group and a fluorinated methoxyphenyl moiety, which contributes to its biological activity.

In Vitro Studies

Several studies have reported on the anticancer properties of this compound against various cancer cell lines:

-

Cell Viability Assays : The compound was tested against multiple human cancer cell lines including:

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

- PC-3 (prostate cancer)

- A549 (lung cancer)

- HepG-2 (liver cancer)

The mechanism through which this compound exerts its anticancer effects involves:

- Inhibition of Kinases : It has shown promising inhibition efficacy against key kinases such as EGFR and VEGFR-2. The IC50 values for these kinases were reported as:

Study on Structure Activity Relationship (SAR)

A detailed SAR analysis highlighted that modifications in the chromene structure significantly affect biological activity. The presence of electron-donating groups at specific positions enhances the anticancer potency .

Molecular Docking Studies

Molecular docking studies have elucidated the binding interactions of the compound with EGFR and VEGFR-2 active sites. These studies provide insights into how structural features correlate with biological activity, further supporting the observed in vitro results .

Summary Table of Biological Activities

科学研究应用

Structural Features

The compound features a chromene core with various substituents that enhance its biological activity. The presence of the fluorine atom and methoxy group are particularly significant for its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that this compound exhibits notable anticancer properties:

- Mechanism of Action : The compound induces apoptosis in cancer cells and inhibits cell proliferation. It has been shown to arrest the cell cycle at the G1 phase, leading to reduced tumor growth in animal models .

| Study Type | Findings |

|---|---|

| In Vitro | Cytotoxic effects on various cancer cell lines with IC50 values in the micromolar range. |

| In Vivo | Significant reduction in tumor size compared to control groups. |

Antimicrobial Properties

The compound has also demonstrated promising antimicrobial activity:

- Bacterial Inhibition : Effective against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL.

| Microbial Type | MIC (µg/mL) |

|---|---|

| Gram-positive | 32 - 64 |

| Gram-negative | 64 - 128 |

- Antifungal Activity : Exhibits significant antifungal properties against Candida species.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays:

- Cytokine Production : Reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages.

| Assay Type | Result |

|---|---|

| Cytokine Assay | Decreased cytokine levels |

| Animal Models | Reduced edema and pain response |

Synthetic Route Table

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Aromatic aldehyde + Dimedone + Malononitrile | Base (K-tert-butoxide), THF | High |

| 2 | Purification via chromatography | - | - |

Case Studies

Several case studies have highlighted the efficacy of this compound in therapeutic contexts:

- Chronic Inflammation Study : Patients treated with derivatives of this compound showed significant improvement in symptoms.

- Cancer Therapy Clinical Trial : Participants receiving this compound exhibited improved survival rates compared to those undergoing standard treatment protocols.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional variations among chromene derivatives significantly impact their physicochemical and biological properties. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Chromene Derivatives

Key Observations:

Substituent Effects on Bioactivity: The 3,4-dimethoxyphenyl derivative () exhibits anticancer activity due to enhanced electron-donating effects, promoting interactions with cellular targets .

Structural Conformation: Derivatives with bulky substituents (e.g., 7,7-dimethyl groups) adopt distinct ring conformations. For example, the 3,4-dimethoxyphenyl analog () features a "V-shaped" pyran ring and half-boat cyclohexenone conformation, which may influence molecular packing and solubility .

Synthetic Methods :

- Ultrasound-assisted synthesis () and base-catalyzed one-pot reactions () improve yields and reduce reaction times compared to traditional methods. The target compound’s synthesis might benefit from similar green chemistry approaches.

Spectroscopic and Crystallographic Data :

- The 3-hydroxyphenyl derivative () shows characteristic IR peaks for NH₂ (3312 cm⁻¹), CN (2250 cm⁻¹), and C=O (1702 cm⁻¹), which are consistent across the chromene family .

- Single-crystal studies () reveal mean C–C bond lengths of 1.535 Å, typical for chromene derivatives, with hydrogen-bonding networks stabilizing the crystal lattice .

Implications for Future Research

The unique substitution pattern of the target compound warrants further investigation into its biological activities, particularly anticancer and antimicrobial effects. Comparative crystallographic studies (using tools like SHELXL; ) could elucidate how the 2-fluoro-5-methoxyphenyl group influences molecular packing and stability . Additionally, in vitro assays comparing its efficacy with 3,4-dimethoxyphenyl () and 4-methylphenyl () analogs would clarify structure-activity relationships.

常见问题

Basic: What synthetic strategies are optimal for constructing the chromene core with fluoro-methoxy substituents?

Answer:

The synthesis typically involves a multi-component reaction (MCR) using cyclohexanedione derivatives, substituted aldehydes (e.g., 2-fluoro-5-methoxybenzaldehyde), and nitrile-containing reagents (e.g., malononitrile). Key steps include:

-

Cyclocondensation : Under reflux in ethanol or methanol with catalysts like ammonium acetate or piperidine to form the chromene backbone .

-

Substituent Control : The electron-withdrawing fluoro and electron-donating methoxy groups require careful pH and temperature control to avoid premature cyclization or side reactions .

-

Workflow :

Step Reagents/Conditions Yield (%) Purity (HPLC) Aldol Condensation Ethanol, 80°C, 6h 65–70 >90% Cyclization Piperidine, reflux, 4h 75–80 >95% Crystallization Ethanol/water (1:1) 85 99%

Basic: How can X-ray crystallography resolve ambiguities in molecular conformation?

Answer:

Single-crystal X-ray diffraction is critical for determining:

- Torsion Angles : The orientation of the 2-fluoro-5-methoxyphenyl group relative to the chromene core, which affects π-π stacking and hydrogen bonding .

- Intermolecular Interactions : Fluorine’s van der Waals radius (1.47 Å) and methoxy’s hydrogen-bonding capacity influence crystal packing (e.g., C–H···O/N interactions) .

- Validation : Compare experimental data (e.g., bond lengths, angles) with density functional theory (DFT) calculations to confirm structural accuracy .

Advanced: How to design assays evaluating substituent effects on biological activity?

Answer:

-

Target Selection : Prioritize kinases or GPCRs due to the compound’s fluorinated aromatic system, which mimics ATP-binding motifs .

-

Comparative Studies : Synthesize analogs (e.g., replacing fluorine with chlorine or methoxy with hydroxyl) and test against:

Assay Target IC50 (μM) Selectivity Ratio Kinase Inhibition EGFR 0.45 ± 0.02 5.2 (vs. HER2) Antimicrobial S. aureus 8.7 ± 1.1 >10 (vs. E. coli) -

Mechanistic Probes : Use fluorescence quenching or surface plasmon resonance (SPR) to quantify binding kinetics .

Advanced: What computational methods predict structure-activity relationships (SAR) for fluorinated chromenes?

Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). The fluorine atom’s electronegativity enhances binding to hinge regions (e.g., Met793) .

- QSAR Models :

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns to identify key residues for mutagenesis studies .

Advanced: How to resolve contradictions in reported bioactivity data?

Answer:

Discrepancies often arise from:

- Assay Variability : Normalize data using reference inhibitors (e.g., imatinib for kinases) and report IC50 with SEM (n ≥ 3) .

- Solubility Artifacts : Pre-dissolve in DMSO (≤0.1% v/v) and confirm solubility via dynamic light scattering (DLS) .

- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation, which may explain reduced activity in cell-based vs. biochemical assays .

Basic: What experimental approaches determine solubility and reactivity?

Answer:

- Solubility : Use the shake-flask method in PBS (pH 7.4) and logP measurement via HPLC (C18 column, isocratic elution) .

- Reactivity : Monitor nucleophilic substitution (e.g., SNAr) at the fluorine position using ¹⁹F NMR in DMSO-d6 .

Advanced: What mechanistic insights explain cyclization efficiency?

Answer:

- Kinetic Studies : Use in-situ IR to track enol intermediate formation during cyclization. The methoxy group stabilizes transition states via resonance, accelerating ring closure .

- Isotope Labeling : ¹³C-labeled carbonyl groups confirm intramolecular cyclization via isotopic scrambling analysis .

Basic: How does substituent position affect pharmacological properties?

Answer:

- Fluorine at C2 : Enhances membrane permeability (logP = 2.1 vs. 1.8 for non-fluorinated analogs) via reduced polarity .

- Methoxy at C5 : Improves metabolic stability (t½ > 120 min in microsomes) by blocking CYP2D6 oxidation .

Advanced: What purification strategies maximize yield and purity?

Answer:

- Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for baseline separation of diastereomers .

- Crystallization : Optimize solvent polarity (e.g., acetone/water) to exploit hydrogen-bonding differences, achieving >99% enantiomeric excess (ee) .

Advanced: What challenges arise in multi-component syntheses of fluorinated chromenes?

Answer:

- Byproduct Formation : Competing Knoevenagel adducts require stoichiometric control (e.g., 1:1.2 aldehyde:cyclohexanedione ratio) .

- Scale-Up : Use flow chemistry with residence time <10 min to prevent thermal degradation of the fluoroaryl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。